(2S,5R)-1,2,5-Trimethylpiperazine
Overview
Description
(2S,5R)-1,2,5-Trimethylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
(2S,5R)-1,2,5-Trimethylpiperazine derivatives have been studied for their antimicrobial activity. For instance, certain derivatives of chitosan, which include trimethylpiperazine, demonstrated significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria (Másson et al., 2008). This highlights the potential of such compounds in developing new antimicrobial agents.
Energetic Materials
Compounds related to this compound have been explored in the context of energetic materials. For example, certain aminated derivatives showed high explosive performances, comparable to well-known explosives like hexogen and octogen (Klapötke et al., 2012). This suggests the utility of these compounds in the field of high-energy materials.
Serotonin Receptor Research
In the study of serotonin receptors, novel arylpiperazine derivatives, including those related to trimethylpiperazine, have shown varying degrees of affinity and antagonistic activities at certain serotonin receptors (Mokrosz et al., 1999). These findings are crucial for the development of new psychiatric drugs, especially for conditions like depression and anxiety.
Stereochemical Studies
Stereochemical aspects of this compound and its derivatives have been a subject of research, particularly in understanding the formation of certain spiro compounds (Unkovskii et al., 1992). This research provides insights into the synthesis and structural properties of complex organic molecules.
Synthesis of Serotonin Receptor Ligands
The synthesis of new compounds containing benzimidazole, benzothiazole, or benzoxazole nuclei linked to arylpiperazine, a group related to trimethylpiperazine, demonstrated high affinity for certain serotonin receptors (Siracusa et al., 2008). This research contributes to the development of novel ligands for therapeutic purposes.
Opioid Receptor Studies
Trimethylpiperazine derivatives have been studied for their affinity towards μ-opioid receptors. This research helps in understanding the structural requirements for μ-opioid receptor activity, potentially aiding in the development of new pain management drugs (Ballabio et al., 1997).
Crystal Structural Analysis
The crystal structures of compounds containing methylpiperazine groups, including those related to trimethylpiperazine, have been analyzed to understand their molecular conformations and interactions (Ozbey et al., 2001). Such analyses are crucial for the design of drugs and materials with specific properties.
Antibacterial Activity Studies
Further studies have been conducted on the antibacterial properties of trimethylpiperazine derivatives, underscoring their potential in antimicrobial drug development (Dyusebaeva et al., 2017).
Properties
IUPAC Name |
(2S,5R)-1,2,5-trimethylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYSFKPWCVXHZ-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730697 | |
Record name | (2S,5R)-1,2,5-Trimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152367-85-5 | |
Record name | (2S,5R)-1,2,5-Trimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.